4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile

Catalog No.
S13797113
CAS No.
M.F
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzon...

Product Name

4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile

IUPAC Name

4-chloro-2-(3-methylsulfanylpropylamino)benzonitrile

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H13ClN2S/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13/h3-4,7,14H,2,5-6H2,1H3

InChI Key

ZIORCIXNDUDPHI-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=C(C=CC(=C1)Cl)C#N

4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile is a chemical compound with the molecular formula C11H13ClN2SC_{11}H_{13}ClN_2S and a molecular weight of 240.75 g/mol. It features a chloro group at the para position and an amino group attached to a propyl chain that contains a methylsulfanyl group at the terminal position. This compound is categorized under benzonitriles, which are known for their diverse applications in pharmaceuticals and organic synthesis.

The chemical reactivity of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chloro group can undergo elimination reactions or nucleophilic attack. For example, the chloro group can be replaced by various nucleophiles such as amines or thiols, leading to the formation of new derivatives. The nitrile group is also reactive, capable of hydrolysis to form carboxylic acids under acidic or basic conditions.

The synthesis of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented, similar compounds are often synthesized through:

  • Nitration: Starting from chlorobenzene derivatives, nitration can introduce the nitrile functional group.
  • Alkylation: The introduction of the propyl chain can be achieved through alkylation reactions involving appropriate alkyl halides.
  • Substitution: The final product can be obtained by reacting intermediates with thiol compounds to introduce the methylsulfanyl group.

4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile may find applications in:

  • Pharmaceutical Development: As a potential lead compound in drug discovery due to its unique structure.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Interaction studies for 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile are essential to understand its mechanism of action and potential therapeutic effects. These studies typically involve:

  • Molecular Docking: To predict how the compound interacts with various biological targets.
  • In vitro Assays: Evaluating its efficacy against different cell lines or microbial strains.
  • Toxicological Assessments: Understanding the safety profile of the compound through various toxicity tests.

Several compounds share structural similarities with 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile, including:

Compound NameStructural FeaturesUnique Aspects
4-ChloroanilineContains a chloro and amino groupBasic amine, used in dye synthesis
3-MethylthioanilineMethylthio group attached to an anilineLacks chloro substituent
BenzonitrileSimple nitrile structureDoes not contain amino or chloro groups

The uniqueness of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile lies in its combination of a chloro substituent, a propyl chain with a methylsulfanyl group, and a nitrile function, which may confer distinct biological activities compared to simpler analogs.

The retrosynthetic analysis of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile reveals multiple viable synthetic pathways based on strategic bond disconnections [1] [2]. The target molecule contains three key functional groups: a chloro substituent at the para position, an amino linkage at the ortho position, and a methylsulfanyl-containing propyl chain . The most logical retrosynthetic disconnection involves breaking the carbon-nitrogen bond between the benzonitrile core and the propylamine side chain [4].

The primary retrosynthetic approach involves nucleophilic aromatic substitution, where the target molecule can be traced back to two main precursor combinations [5] [4]. The first disconnection strategy involves 4-chloro-2-fluorobenzonitrile or 4-chloro-2-bromobenzonitrile as the aromatic electrophile and 3-(methylsulfanyl)propylamine as the nucleophile [6]. This approach leverages the activating effect of both the chloro and nitrile substituents, which increase the electrophilicity of the aromatic ring toward nucleophilic attack [7].

Alternative retrosynthetic pathways include the formation of the thioether linkage as a separate synthetic step [8]. In this approach, the molecule can be disconnected at the sulfur-carbon bond, leading to precursors such as 4-chloro-2-[(3-chloropropyl)amino]benzonitrile and sodium methylthiolate [9]. This strategy allows for greater control over the thioether formation and can provide improved yields in cases where direct substitution proves challenging [10].

The nitrile functionality presents additional retrosynthetic possibilities, including the conversion from corresponding carboxylic acids, aldehydes, or amides [1] [2]. However, these approaches are generally less favorable due to the additional synthetic steps required and potential compatibility issues with the sensitive thioether linkage [11].

Precursor Selection: Chlorobenzonitrile Derivatives vs. Thioether-Containing Amines

The selection of appropriate precursors represents a critical decision point in the synthetic strategy for 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile [12] [13]. Two primary precursor categories emerge from retrosynthetic analysis: activated chlorobenzonitrile derivatives and pre-formed thioether-containing amines [6] [14].

Chlorobenzonitrile derivatives offer significant advantages in terms of commercial availability and reactivity [12] [13]. 4-Chloro-2-fluorobenzonitrile serves as an excellent electrophile due to the superior leaving group ability of fluoride compared to chloride [4] [6]. The electron-withdrawing effects of both the chloro and nitrile substituents activate the aromatic ring toward nucleophilic attack, with the ortho position being particularly susceptible due to the proximity of the nitrile group [7]. Industrial synthesis methods for chlorobenzonitriles typically involve ammoxidation of chlorotoluenes, providing reliable access to these key intermediates [12].

Pre-formed thioether-containing amine precursors, specifically 3-(methylsulfanyl)propylamine, offer complementary advantages [10] [14]. This compound can be prepared through multiple synthetic routes, including the reduction of corresponding thioether-containing nitriles or the nucleophilic substitution of 3-chloropropylamine with methylthiolate [15] [9]. The methylsulfanyl group provides enhanced nucleophilicity compared to simple aliphatic amines, facilitating the subsequent aromatic substitution reaction [16].

The choice between these precursor types depends on several factors including cost, availability, and reaction efficiency [17]. Chlorobenzonitrile derivatives generally provide higher yields in the key coupling reaction but may require more stringent reaction conditions [7]. Thioether-containing amines offer milder reaction conditions but may be more challenging to prepare in high purity [10].

Commercial considerations favor the chlorobenzonitrile approach, as these compounds are readily available from established chemical suppliers [13]. The synthesis of 3-(methylsulfanyl)propylamine requires specialized handling due to the presence of sulfur-containing functional groups, which can complicate purification and storage [14].

Reaction Mechanism of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution mechanism for the synthesis of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile follows the classical addition-elimination pathway [5] [4]. This mechanism involves the formation of a tetrahedral intermediate, commonly known as a Meisenheimer complex, followed by elimination of the leaving group [6] [7].

The initial step involves nucleophilic attack by the amino nitrogen of 3-(methylsulfanyl)propylamine on the carbon bearing the leaving group in the chlorobenzonitrile derivative [4]. The electron-withdrawing nitrile and chloro substituents stabilize the resulting anionic intermediate through resonance delocalization [7]. The negatively charged intermediate adopts a tetrahedral geometry at the attacked carbon, temporarily disrupting the aromaticity of the benzene ring [5].

The driving force for this reaction stems from the restoration of aromaticity through elimination of the leaving group [6]. Fluoride serves as the optimal leaving group due to its high electronegativity and small size, though bromide and iodide can also be employed under appropriate conditions [4]. The elimination step is typically rate-determining when good leaving groups are present, while the addition step becomes rate-limiting with poor leaving groups [7].

The reaction proceeds through a concerted mechanism in most cases, though stepwise pathways can occur under specific conditions [5]. The methylsulfanyl group in the propyl chain provides additional stabilization through its electron-donating properties, enhancing the nucleophilicity of the amine nitrogen [16]. This electronic effect contributes to improved reaction rates compared to simple aliphatic amines [17].

Temperature and solvent effects play crucial roles in determining the reaction pathway and rate [7]. Higher temperatures favor the elimination step, while polar aprotic solvents stabilize the charged intermediate, promoting the overall transformation [17]. The presence of base catalysts can facilitate proton removal, driving the reaction toward completion [6].

Reaction TypeMechanismTemperature Range (°C)Typical Yield (%)Required Conditions
Nucleophilic Aromatic SubstitutionAddition-elimination via Meisenheimer complex80-15075-92Polar aprotic solvent, base catalyst
Amination of ChlorobenzonitrileDirect nucleophilic attack at ortho position100-14070-85Elevated temperature, inert atmosphere
Thioether FormationSN2-like mechanism on thiol precursor60-12065-80Dry conditions, excess nucleophile
Nucleophilic Addition-EliminationTwo-step addition followed by elimination25-10080-95Controlled temperature, proper leaving group
Direct SubstitutionSingle-step displacement80-16060-75High temperature, long reaction time

Solvent Systems and Catalytic Conditions Optimization

The optimization of solvent systems and catalytic conditions represents a critical aspect of maximizing yields in the synthesis of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile [7] [17]. Solvent selection profoundly impacts reaction rates, selectivity, and overall efficiency of nucleophilic aromatic substitution reactions [7].

Polar aprotic solvents demonstrate superior performance for nucleophilic aromatic substitution reactions due to their ability to stabilize charged intermediates without interfering through hydrogen bonding [7] [17]. Dimethyl sulfoxide emerges as the optimal solvent choice, providing excellent solvation of both nucleophile and electrophile while maintaining high dielectric constant values that stabilize the Meisenheimer complex [7]. N,N-Dimethylformamide serves as an effective alternative, offering similar benefits with slightly reduced performance in terms of reaction rates [17].

The dielectric constant of the solvent directly correlates with reaction efficiency, as higher values better stabilize the charged intermediate formed during the addition step [7]. N-Methyl-2-pyrrolidinone provides exceptional results due to its high dielectric constant and thermal stability, allowing for elevated reaction temperatures without solvent degradation [17]. Acetonitrile offers moderate performance as a compromise between cost and efficiency, though yields are typically lower than with optimal solvents [7].

Catalytic conditions optimization focuses primarily on base selection and concentration [6] [17]. Potassium carbonate serves as the most commonly employed base catalyst, providing sufficient basicity to deprotonate the amine nucleophile while maintaining stability under reaction conditions [7]. Sodium carbonate offers similar performance with reduced cost, though slightly lower reaction rates may be observed [6]. Tertiary amine bases such as triethylamine can be employed for more sensitive substrates, though care must be taken to avoid competitive nucleophilic reactions [17].

Temperature optimization requires balancing reaction rate with selectivity considerations [7]. The optimal temperature range typically falls between 100-140°C for most solvent systems, providing adequate activation energy for the substitution while minimizing side reactions [17]. Lower temperatures may be employed with highly activated substrates or when using superior leaving groups such as fluoride [6].

Solvent SystemDielectric ConstantBoiling Point (°C)Nucleophilic Substitution RateYield Enhancement (%)
DMSO47.2189High85-95
DMF36.7153High80-90
Ethanol24.578Moderate70-80
THF7.666Low50-65
Acetonitrile37.582Moderate75-85
Methanol32.765Moderate65-75
Pyridine12.4115High80-90
NMP32.0202High85-92

Purification Techniques and Yield Maximization Strategies

The purification of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile requires specialized techniques tailored to the unique properties of this compound [18] [19]. The presence of both polar and nonpolar functional groups, combined with the potential for thermal decomposition, necessitates careful selection of purification methods [20] [21].

Column chromatography represents the most versatile purification technique for this compound, allowing for the separation of closely related impurities and unreacted starting materials [22]. Silica gel serves as the optimal stationary phase, with petroleum ether and dichloromethane mixtures providing effective mobile phase systems [22]. The elution sequence typically begins with petroleum ether:dichloromethane ratios of 90:10, progressing to 75:25 to ensure complete recovery of the target compound [22]. Aluminum oxide columns can be employed as an alternative, though care must be taken to avoid basic conditions that might promote decomposition of the nitrile functionality [19].

Recrystallization offers superior purity levels for solid products, with typical purities exceeding 98% [20] [23]. The selection of appropriate solvent systems requires balancing solubility characteristics with crystallization efficiency [23]. Mixed solvent systems, such as ethanol-water or methanol-diethyl ether, provide optimal results by exploiting temperature-dependent solubility differences [20]. The crystallization process should be conducted slowly to ensure proper crystal formation and exclude impurities [23].

Distillation techniques prove effective for volatile impurities but require careful temperature control to prevent thermal decomposition [11] [18]. Vacuum distillation at reduced pressures allows for lower distillation temperatures, minimizing the risk of compound degradation [18]. The use of inert atmospheres during distillation further protects sensitive functional groups from oxidation [11].

Liquid-liquid extraction provides rapid separation of acid-base impurities and can be particularly effective for removing unreacted amine starting materials [21]. Aqueous acid washes convert residual amines to water-soluble salts, while organic phases retain the neutral target compound [21]. Subsequent base washes neutralize any acid-soluble impurities, providing a clean organic phase for further purification [21].

Yield maximization strategies focus on optimizing reaction conditions and minimizing material losses during workup procedures [24]. The implementation of convergent synthetic approaches, where possible, significantly improves overall yields compared to linear synthetic sequences [24]. Reaction monitoring through gas chromatography or high-performance liquid chromatography allows for real-time optimization of reaction conditions [11].

Temperature control throughout the synthetic and purification processes proves critical for yield optimization [7] [17]. Maintaining optimal temperatures during the nucleophilic substitution reaction maximizes conversion while minimizing side product formation [7]. Similarly, controlled cooling during crystallization procedures enhances crystal quality and reduces material losses [23].

The use of drying agents such as calcium sulfate or magnesium sulfate effectively removes trace water that could interfere with subsequent reactions or crystallization processes [18] [19]. Proper drying techniques are particularly important for compounds containing sulfur functionalities, which can be sensitive to hydrolysis under certain conditions [19].

Purification MethodSuitable ForTypical Recovery (%)Purity Achieved (%)Time Required
Column ChromatographyComplex mixtures70-8595-992-4 hours
RecrystallizationSolid products80-9598-99.54-8 hours
DistillationVolatile compounds85-9895-991-3 hours
Liquid-Liquid ExtractionAcid-base separation75-9090-9530-60 minutes
Crystallization from mixed solventsTemperature-sensitive compounds85-9296-996-12 hours
Steam distillationVolatile impurities60-8085-951-2 hours

Thermodynamic Stability and Melting Point Behavior

The thermodynamic stability of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile is fundamentally influenced by its molecular architecture and intermolecular interactions. The compound exhibits a complex array of stabilizing forces that contribute to its thermal properties and solid-state behavior [1].

The molecular structure contains multiple functional groups that contribute to its thermodynamic stability. The nitrile group (C≡N) provides significant dipole-dipole interactions, while the chloro substituent at the 4-position introduces additional polarization effects. The methylsulfanyl group contributes to van der Waals interactions and potential sulfur-based intermolecular contacts [1] .

Computational analyses using density functional theory methods suggest that the compound adopts a preferred conformation where the propyl chain extends away from the aromatic ring, minimizing steric hindrance between the methylsulfanyl group and the benzonitrile core. This configuration represents the thermodynamically most stable arrangement under standard conditions .

The topological polar surface area of 61.1 Ų indicates moderate polarity, which influences both the melting point behavior and thermal stability. The hydrogen bond donor count of 1 and acceptor count of 3 suggest the presence of directional intermolecular interactions that contribute to crystalline packing stability [1].

The rotatable bond count of 5 provides conformational flexibility, which can influence the thermal behavior of the compound. Higher rotational freedom typically correlates with lower melting points due to increased entropy in the liquid phase. However, the aromatic core and the presence of the nitrile group provide structural rigidity that counteracts this effect [1].

While experimental melting point data for this specific compound is not extensively reported in the literature, structure-activity relationship studies with similar benzonitrile derivatives suggest that compounds with this substitution pattern typically exhibit melting points in the range of 80-140°C . The presence of the methylsulfanyl group is expected to influence the melting point through its contribution to intermolecular interactions and molecular packing efficiency.

Solubility Characteristics in Organic Solvents

The solubility profile of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile in organic solvents is determined by its balanced hydrophobic and hydrophilic character. The compound's molecular architecture suggests moderate solubility in polar aprotic solvents and limited solubility in highly polar protic solvents .

The XLogP3-AA value of 3.8 indicates that the compound is moderately lipophilic, suggesting good solubility in organic solvents of moderate polarity. This lipophilicity parameter places the compound in the range where it would be expected to exhibit favorable solubility in solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [1] .

The presence of the amino group provides a hydrogen bond donor site, which enhances solubility in polar aprotic solvents through hydrogen bonding interactions. The nitrile group acts as a weak hydrogen bond acceptor, further contributing to solubility in solvents capable of forming hydrogen bonds .

The chloro substituent contributes to the compound's solubility in chlorinated solvents through favorable dipole-dipole interactions. The methylsulfanyl group enhances solubility in sulfur-containing solvents and contributes to the overall lipophilic character of the molecule .

Experimental solubility studies with structurally related compounds suggest that this compound would exhibit high solubility in dimethyl sulfoxide (>100 mg/mL), moderate solubility in dimethylformamide (50-100 mg/mL), and limited solubility in methanol and ethanol (5-20 mg/mL) . The compound is expected to be poorly soluble in water due to its lipophilic character and the absence of strongly ionizable groups.

The solubility characteristics are also influenced by temperature, with increased solubility typically observed at elevated temperatures due to enhanced molecular motion and disruption of intermolecular interactions in the solid state .

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient analysis of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile provides crucial insights into its lipophilicity and potential bioavailability characteristics. The calculated XLogP3-AA value of 3.8 positions this compound in the moderately lipophilic range, which has significant implications for its physicochemical behavior and biological activity [1].

The LogP value of 3.8 indicates that the compound would partition approximately 6,300-fold more readily into octanol than water (10^3.8 ≈ 6,310), suggesting strong lipophilic character. This value is within the optimal range for drug-like compounds, which typically exhibit LogP values between 0 and 5 for favorable absorption, distribution, metabolism, and excretion properties [1].

The molecular contributors to lipophilicity include the aromatic benzene ring system, the chloro substituent, and the methylsulfanyl group, all of which contribute positively to the partition coefficient. The propyl chain linking the amino group to the methylsulfanyl moiety further enhances lipophilicity through its aliphatic character [1].

The amino group provides the primary hydrophilic contribution, reducing the overall LogP value from what would be expected for a purely hydrophobic molecule. The nitrile group contributes modest polarity, though its linear geometry and electron-withdrawing character limit its hydrophilic impact [1].

Comparative analysis with structurally related compounds reveals that the methylsulfanyl substitution increases lipophilicity compared to corresponding hydroxyl or amino derivatives. This substitution pattern is significant for compounds designed to cross biological membranes, as the optimal LogP range for blood-brain barrier penetration is typically 1-3 [1].

The compound's lipophilicity profile suggests high membrane permeability, which is advantageous for biological applications but may also influence its environmental fate and bioaccumulation potential. The moderate lipophilicity indicates that the compound would be expected to bind significantly to plasma proteins and cellular membranes [1].

Crystallographic Studies and Polymorphic Forms

The crystallographic analysis of 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile reveals important structural features that influence its solid-state properties and polymorphic behavior. The compound's molecular architecture and intermolecular interactions provide the foundation for understanding its crystalline packing arrangements [1].

The absence of defined stereocenter atoms (count = 0) indicates that the compound does not exhibit geometric isomerism, which simplifies its crystallographic analysis. The canonicalized structure confirms that the compound adopts a single, well-defined molecular geometry in the solid state [1].

The molecular complexity value of 226 suggests a moderate degree of structural complexity, which influences the potential for polymorphic forms. Compounds with similar complexity values often exhibit limited polymorphism, typically showing 1-3 distinct crystalline forms under normal conditions [1].

The heavy atom count of 15 provides sufficient molecular weight and structural rigidity to support stable crystalline packing. The presence of multiple functional groups (nitrile, amine, thioether, and chloride) creates opportunities for diverse intermolecular interactions that can influence crystal packing arrangements [1].

The single covalently-bonded unit count indicates that the compound crystallizes as discrete molecules without covalent polymeric structures. This characteristic is typical for small organic molecules and suggests that crystal stability depends primarily on non-covalent intermolecular forces [1].

The 61.1 Ų topological polar surface area suggests moderate polarity that would influence crystal packing through dipole-dipole interactions and hydrogen bonding. The balance between polar and non-polar regions in the molecule provides multiple sites for intermolecular interactions that can stabilize specific crystal forms [1].

The rotatable bond count of 5 indicates conformational flexibility that could lead to conformational polymorphism, where different crystal forms arise from different molecular conformations. This flexibility is particularly important for the propyl chain connecting the amino group to the methylsulfanyl moiety [1].

While specific experimental crystallographic data for this compound is limited in the current literature, analysis of structurally related benzonitrile derivatives suggests that the compound would likely adopt a planar or near-planar aromatic system with the propyl chain extending into the crystal lattice channels. The intermolecular interactions would be dominated by van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds involving the amino group [1].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 g/mol

Monoisotopic Mass

240.0487973 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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